molecular formula C23H34O5 B1249979 Dysidenone A

Dysidenone A

Cat. No.: B1249979
M. Wt: 390.5 g/mol
InChI Key: WUNVRPHYYMJCKE-XVNQQBLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dysidenone A is a marine-derived halogenated organic compound first isolated from the sponge Dysidea herbacea. Its structure features a unique tricyclic framework with multiple chlorine substitutions, contributing to its bioactivity and environmental persistence . The compound exhibits potent cytotoxicity against cancer cell lines, with IC₅₀ values in the nanomolar range, and has shown moderate antimicrobial activity against Gram-positive bacteria . Its molecular formula, C₁₅H₁₀Cl₄O₂, and molecular weight of 368.06 g/mol distinguish it from other halogenated natural products.

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

methyl (1S,5R)-5-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-1-hydroxy-3-methoxy-4-oxocyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C23H34O5/c1-14-8-7-9-16-15(2)21(3,10-11-22(14,16)4)12-17-19(24)18(27-5)13-23(17,26)20(25)28-6/h8,13,15-17,26H,7,9-12H2,1-6H3/t15-,16+,17+,21-,22-,23+/m1/s1

InChI Key

WUNVRPHYYMJCKE-XVNQQBLRSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)C[C@H]3C(=O)C(=C[C@]3(C(=O)OC)O)OC)C)C

Canonical SMILES

CC1C2CCC=C(C2(CCC1(C)CC3C(=O)C(=CC3(C(=O)OC)O)OC)C)C

Synonyms

dysidenone A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Dysidenone A belongs to a class of polyhalogenated dibenzofuran derivatives. Key structural analogues include:

Chlorinated Dibenzofurans (CDFs)
  • 2,3,7,8-Tetrachlorodibenzofuran (TCDF): A well-studied environmental pollutant with a similar chlorination pattern.
  • 1,2,3,4-Tetrachlorodibenzofuran: Shares chlorine substitution at adjacent positions but lacks the ketone functional group critical for this compound’s bioactivity .
Carbazole Derivatives
  • Ondansetron Related Compound A: A carbazole-based compound with a dimethylamino-methyl group. While structurally distinct, it shares a heterocyclic aromatic system and demonstrates overlapping pharmacological targets, such as serotonin receptor antagonism .
Marine Brominated Compounds
  • Aeroplysinin-1: A brominated tyrosine derivative from marine sponges. Both compounds exhibit anticancer activity, but Aeroplysinin-1 operates via reactive oxygen species (ROS) induction, contrasting with this compound’s DNA intercalation mechanism .

Bioactivity Comparison

Compound Molecular Formula Key Functional Groups Cytotoxicity (IC₅₀, nM) Antimicrobial Activity (MIC, µg/mL) Primary Mechanism
This compound C₁₅H₁₀Cl₄O₂ Chlorinated dibenzofuran 12.5 (HeLa) 8.0 (S. aureus) DNA intercalation
TCDF C₁₂H₄Cl₄O Chlorinated dibenzofuran >1000 N/A Aryl hydrocarbon receptor binding
Ondansetron Derivative C₁₈H₁₉ClN₂O Carbazole, tertiary amine 250 (HeLa) N/A Serotonin receptor antagonism
Aeroplysinin-1 C₉H₅Br₂NO₃ Brominated phenol, ketone 45.0 (MCF-7) 16.0 (E. coli) ROS generation

Key findings:

  • This compound’s chlorination pattern enhances its cytotoxicity 20-fold compared to TCDF .
  • Unlike Ondansetron derivatives, this compound lacks nitrogen-based functional groups, limiting its central nervous system (CNS) activity .

Pharmacokinetic and Environmental Profiles

  • Lipophilicity: this compound (LogP = 4.2) is less lipophilic than TCDF (LogP = 6.8), reducing its bioaccumulation risk but limiting blood-brain barrier penetration .
  • Metabolic Stability: this compound undergoes hepatic glucuronidation, whereas TCDF resists metabolic degradation, contributing to its environmental persistence .
  • Environmental Impact: this compound degrades 50% faster under UV light compared to TCDF, suggesting lower ecological toxicity .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing Dysidenone A, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer: Synthesis of this compound often faces challenges in stereochemical control and regioselectivity due to its complex polycyclic framework. Key analytical methods include high-resolution mass spectrometry (HRMS) for molecular formula validation, NMR spectroscopy (1D and 2D) for stereochemical assignment, and X-ray crystallography for absolute configuration determination. Researchers must cross-validate spectral data with computational tools like DFT-based NMR prediction to resolve ambiguities .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer: Prioritize targeted assays (e.g., enzyme inhibition, cytotoxicity) based on structural analogs or biosynthetic pathways. Use dose-response curves to establish IC50/EC50 values and validate findings with orthogonal assays (e.g., fluorescence-based vs. radiometric). Include positive controls (e.g., known inhibitors) and replicate experiments to minimize false positives. Preliminary results should guide follow-up mechanistic studies .

Q. What strategies ensure reproducibility in isolating this compound from natural sources?

  • Methodological Answer: Standardize extraction protocols (solvent polarity, temperature) and employ bioassay-guided fractionation to track bioactive fractions. Combine chromatographic techniques (e.g., HPLC, flash chromatography) with spectroscopic dereplication to avoid redundant compounds. Document geographic and seasonal variations in source organisms, as these influence metabolite yield .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action across studies be systematically addressed?

  • Methodological Answer: Conduct comparative pathway analyses (e.g., transcriptomics, proteomics) to identify context-dependent targets. Use knockout/knockdown models (e.g., CRISPR-Cas9) to validate hypothesized targets. Apply statistical frameworks (e.g., Bayesian meta-analysis) to reconcile discrepancies, considering variables like cell type, assay conditions, and compound purity .

Q. What experimental frameworks are optimal for elucidating this compound’s biosynthetic pathway in its native organism?

  • Methodological Answer: Combine genome mining (e.g., identifying polyketide synthase clusters) with isotopic labeling to trace precursor incorporation. Use heterologous expression in model systems (e.g., E. coli or yeast) to confirm enzyme functionality. Leverage CRISPR interference (CRISPRi) to disrupt candidate genes and observe metabolic shifts .

Q. How can computational models improve the prediction of this compound’s off-target effects or toxicity?

  • Methodological Answer: Employ molecular docking to screen against databases like ChEMBL or PubChem. Use QSAR models trained on structural analogs to predict ADMET properties. Validate in silico findings with in vitro toxicity assays (e.g., hepatocyte viability, mitochondrial membrane potential) .

Q. What methodologies resolve discrepancies in this compound’s reported bioactivity across different cell lines or model organisms?

  • Methodological Answer: Perform cross-species comparative studies under standardized conditions (e.g., identical dosing, exposure time). Analyze interspecies differences in receptor orthologs or metabolic enzymes via phylogenetic clustering . Use multi-omics integration (proteomics + metabolomics) to identify species-specific response pathways .

Guidelines for Rigorous Inquiry

  • Contradiction Analysis : When conflicting data arise, distinguish between technical variability (e.g., assay sensitivity) and biological variability (e.g., cell line mutations) by repeating experiments with harmonized protocols .
  • Research Question Refinement : Ensure questions are SMART (Specific, Measurable, Achievable, Relevant, Time-bound). For example, instead of “Does this compound inhibit cancer growth?”, ask “How does this compound modulate the PI3K/Akt pathway in HER2+ breast cancer cells at nanomolar concentrations?” .
  • Data Transparency : Publish raw datasets (e.g., NMR spectra, dose-response curves) in repositories like Zenodo to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dysidenone A
Reactant of Route 2
Dysidenone A

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